(R)-(+)-1-(1-Naphthyl)ethylamine

Catalog No.
S575843
CAS No.
3886-70-2
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-(1-Naphthyl)ethylamine

CAS Number

3886-70-2

Product Name

(R)-(+)-1-(1-Naphthyl)ethylamine

IUPAC Name

(1R)-1-naphthalen-1-ylethanamine

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1

InChI Key

RTCUCQWIICFPOD-SECBINFHSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Synonyms

(R)-(+)-1-(1-Naphthyl)ethylamine; (αR)-α-Methyl-1-naphthalenemethanamine; Cinacalcet Impurity A, (R)-α-Methyl-1-naphthalenemethanamine; (+)-1-(1-Naphthyl)ethylamine; (+)-1-(α-Naphthyl)ethylamine; (+)-[(R)-1-(Naphthalen-1-yl)ethyl]amine; (+)-α-(1-Naphthyl)

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N

Medicinal Chemistry:

Studies have explored the potential of (R)-(+)-1-(1-Naphthyl)ethylamine as a ligand for transition metals. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their properties and potential applications. Research suggests that (R)-(+)-1-(1-Naphthyl)ethylamine forms stable complexes with certain transition metals, like iron (Fe) and copper (Cu) []. These complexes may exhibit interesting catalytic or biological activities, warranting further investigation.

Material Science:

Limited research suggests potential applications of (R)-(+)-1-(1-Naphthyl)ethylamine in the development of functional materials. Functional materials possess specific properties tailored for specific applications, like electronic devices or sensors. Studies indicate that (R)-(+)-1-(1-Naphthyl)ethylamine can be incorporated into certain polymers, potentially influencing their electrical conductivity, thermal stability, or self-assembly properties []. However, further research is needed to fully understand and optimize its potential in materials science.

(R)-(+)-1-(1-Naphthyl)ethylamine is a chiral amine with the molecular formula C12H13NC_{12}H_{13}N and a molecular weight of 171.24 g/mol. It is recognized for its role as a chiral building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its colorless to light yellow liquid form and is soluble in organic solvents such as chloroform and ethanol, but insoluble in water .

The mechanism of action of (R)-(+)-1-(1-Naphthyl)ethylamine revolves around its ability to differentiate between enantiomers of an acid during salt formation. The bulky naphthyl group and the basic amine functionality interact differently with each enantiomer of the acid due to their mirror-image nature. This difference in interaction leads to the formation of diastereomeric salts with distinct physical properties, enabling their separation [].

, primarily involving its amine group. It is utilized in the formation of isolated acids through salt formation and serves as a precursor for synthesizing (R)-1-(1-Naphthyl)ethyl isocyanate. The compound has been employed in chiral synthesis reactions, including the synthesis of β-amino acids and enantioselective transformations of ketones to nitroolefins .

The biological activity of (R)-(+)-1-(1-Naphthyl)ethylamine has been explored in various contexts. It is noted for its potential role in modulating biological systems due to its chiral nature, which can influence the pharmacodynamics and pharmacokinetics of drugs. The compound has been studied for its interactions with biological targets, although specific biological effects are often context-dependent and require further investigation to elucidate its full pharmacological profile .

The synthesis of (R)-(+)-1-(1-Naphthyl)ethylamine can be achieved through asymmetric catalytic reduction methods. One notable approach involves the reduction of 1-(1-naphthyl)ethanone oxime using ammonium formate in the presence of a ruthenium-based catalyst. The reaction conditions are optimized to yield high enantiomeric purity for the (R)-(+)-isomer .

Typical Reaction Scheme:

  • Starting Material: 1-(1-naphthyl)ethanone oxime
  • Reducing Agent: Ammonium formate
  • Catalyst: Chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethyl ammonia}(p-cymene)ruthenium(II)
  • Product: (R)-(+)-1-(1-Naphthyl)ethylamine

(R)-(+)-1-(1-Naphthyl)ethylamine finds extensive applications in chiral synthesis, particularly in the pharmaceutical industry where it serves as an intermediate for various drugs. Its utility extends to:

  • Chiral derivatization reagents for gas chromatography.
  • Synthesis of β-amino acids.
  • Enantioselective reactions involving ketones and nitroolefins.
  • Research applications involving structure elucidation using techniques like Reflectance Absorption Infrared Spectroscopy .

Interaction studies involving (R)-(+)-1-(1-Naphthyl)ethylamine focus on its ability to interact with different biological targets due to its chiral nature. These studies are crucial for understanding how variations in stereochemistry can affect binding affinities and biological activities. While specific interaction data may be limited, the compound's role as a chiral ligand suggests potential applications in drug design and discovery .

(R)-(+)-1-(1-Naphthyl)ethylamine can be compared with several similar compounds based on structural and functional characteristics:

Compound NameStructure TypeUnique Features
(S)-(-)-1-(1-Naphthyl)ethylamineChiral amineEnantiomeric counterpart with potentially different biological activity
2-Amino-2-(naphthalen-1-yl)ethanolAmino alcoholContains hydroxyl group; used in different synthetic pathways
1-(2-Naphthyl)ethylamineChiral amineVariation in naphthalene substitution; different properties
3-Amino-2-naphthoic acidAmino acidIncorporates carboxylic acid functionality; used in peptide synthesis

The uniqueness of (R)-(+)-1-(1-Naphthyl)ethylamine lies in its specific stereochemistry and its versatile applications as a chiral building block, which distinguishes it from other similar compounds that may not exhibit the same level of utility or biological relevance .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2.8

Appearance

Colorless to Light Yellow Liquid

GHS Hazard Statements

Aggregated GHS information provided by 133 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (66.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (63.91%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (31.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (62.41%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

42882-31-5
3309-13-5
10420-89-0
3886-70-2

General Manufacturing Information

1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)-: ACTIVE

Dates

Modify: 2023-08-15

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